4-Chloro-3-(trifluoromethyl)phenol
Overview
Description
4-Chloro-3-(trifluoromethyl)phenol is a chemical compound with the CAS Number: 6294-93-5 . It has a molecular weight of 196.56 . It is a white to yellow or red crystal, powder, or liquid . It is a metabolite of the drug fluoxetine and has a role as a marine xenobiotic metabolite and a drug metabolite .
Synthesis Analysis
A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized via the reactions of TFMP by nucleophilic substitution with a variety of alkylating agents .Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C7H4ClF3O/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H .Chemical Reactions Analysis
The reactions of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) took place with a number of halogen-substituted molecules in extraordinary yields, due to electronic effects .Physical and Chemical Properties Analysis
The compound is stored at room temperature . The physical form is a crystal, powder, or liquid, and the color ranges from white to yellow or red .Scientific Research Applications
Environmental Degradation and Treatment Technologies
Oxidative Transformation by Manganese Oxides : Research has shown that chlorinated phenols, similar in structure to 4-Chloro-3-(trifluoromethyl)phenol, undergo rapid oxidation by manganese oxides, leading to their degradation. This process is significant in environmental remediation as it offers a pathway for the detoxification of chlorinated pollutants in soils and sediments (Zhang & Huang, 2003).
Photocatalytic Degradation : Studies have explored the use of titania under visible light for the degradation of chlorophenols, demonstrating a novel pathway for environmental cleanup using light-driven processes. This research highlights the potential for using photocatalysis in the treatment of water contaminated with chlorinated compounds (Kim & Choi, 2005).
Adsorption Techniques : The adsorption behavior of chlorinated phenols onto activated carbon fibers and polyethyleneterephthalate (PET) based activated carbon has been extensively studied, indicating the effectiveness of adsorption methods in removing toxic chlorinated compounds from aqueous solutions. These studies provide insights into the mechanisms and efficiency of adsorption processes for water treatment (Liu et al., 2010; László & Szűcs, 2001).
Chemical Properties and Reactions
Catalytic Hydrodechlorination : Nanoscale Pd/Fe bimetallic particles have been used for the hydrodechlorination of chlorophenols, including compounds structurally related to this compound. This research underscores the potential of nanoscale catalysis in environmental remediation, offering efficient pathways for the reduction of chlorinated pollutants to less harmful forms (Wei et al., 2006).
Mechanism of Anodic Oxidation : The electrochemical oxidation of chlorophenols has been investigated to understand the mechanisms underlying their degradation in aqueous solutions. This work contributes to the development of electrochemical methods for the treatment of chlorinated organic pollutants (Song et al., 2010).
Mechanism of Action
Target of Action
4-Chloro-3-(trifluoromethyl)phenol (CTFP) primarily targets the μ-opioid receptor . This receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids, which are potent analgesics .
Mode of Action
CTFP interacts with its target, the μ-opioid receptor, by binding to it and activating it . This activation leads to a series of intracellular events, including the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels . These changes result in hyperpolarization of the neuron and a decrease in neuronal excitability .
Biochemical Pathways
The activation of the μ-opioid receptor by CTFP affects several biochemical pathways. Primarily, it influences the adenylate cyclase pathway . The inhibition of adenylate cyclase leads to a decrease in the production of cAMP, a secondary messenger involved in many cellular processes . This decrease in cAMP levels can affect various downstream effects, such as the modulation of ion channel activity and the regulation of neurotransmitter release .
Pharmacokinetics
The lipophilicity of ctfp suggests that it may have good absorption and distribution characteristics
Result of Action
The activation of the μ-opioid receptor by CTFP leads to potent analgesic effects . Specifically, CTFP has been shown to relieve pain in a mouse model, with most of the tested compounds displaying potent analgesic efficacy and a duration of action ranging from ultrashort to long . These results indicate that CTFP and its derivatives could be useful as analgesics .
Action Environment
The action, efficacy, and stability of CTFP can be influenced by various environmental factors. For instance, the presence of other substances, such as naloxone, can affect the analgesic action of CTFP . Additionally, the pH and temperature of the environment could potentially affect the stability of CTFP.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It has been found that the inclusion of a trifluoromethyl group in the para-position of the phenolic ring increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold .
Cellular Effects
Given its potential role in inhibiting 5-HT uptake, it may influence cell function by modulating serotonin signaling pathways .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level by binding to and inhibiting the 5-HT transporter, thereby affecting serotonin levels and signaling .
Dosage Effects in Animal Models
In animal models, derivatives of 4-Chloro-3-(trifluoromethyl)phenol have shown potent analgesic efficacy and an ultrashort to long duration of action
Metabolic Pathways
Given its potential role in modulating serotonin levels, it may interact with enzymes involved in serotonin metabolism .
Properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFPIEUWXNRPNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212146 | |
Record name | Phenol, p-chloro-m-trifluoromethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6294-93-5 | |
Record name | 4-Chloro-3-(trifluoromethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6294-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-(trifluoromethyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-(trifluoromethyl)phenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11757 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, p-chloro-m-trifluoromethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLORO-3-(TRIFLUOROMETHYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DRC93J3XE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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